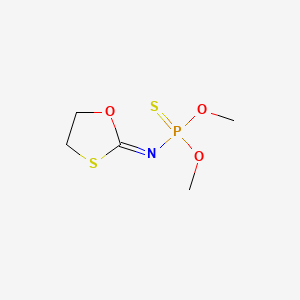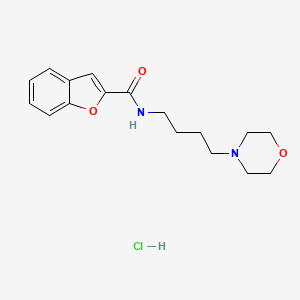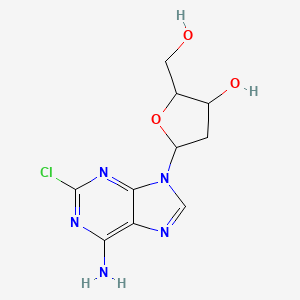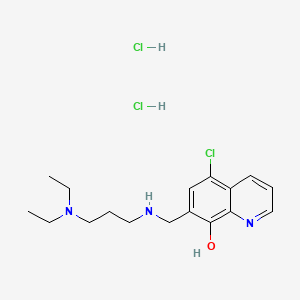
氯氟吡啶酯
描述
科学研究应用
Clofop has been used in scientific research primarily as a model compound to study the behavior of phenoxy herbicides. Its applications include:
Chemistry: Clofop is used to study the reactivity and stability of phenoxy herbicides under various conditions.
Biology: Research on Clofop includes its effects on plant physiology and its potential environmental impact.
Medicine: Although not used directly in medicine, Clofop serves as a reference compound in the study of similar structures with potential therapeutic applications.
作用机制
Target of Action
Clofop, an obsolete post-emergence herbicide, was primarily used to control annual grasses in a range of crops . .
Biochemical Pathways
As an herbicide, it’s plausible that clofop interferes with essential biochemical pathways in the target weeds, leading to their death .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
As an herbicide, it’s plausible that clofop causes cellular damage in the target weeds, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of herbicides like Clofop. Factors such as temperature, humidity, soil type, and rainfall can affect how well the herbicide is absorbed by the weeds and how quickly it is broken down in the environment .
准备方法
The synthesis of Clofop involves the reaction of 4-chlorophenol with 4-bromophenol in the presence of a base to form 4-(4-chlorophenoxy)phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield Clofop . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
化学反应分析
Clofop undergoes several types of chemical reactions, including:
Oxidation: Clofop can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of Clofop can yield different reduced forms of the compound.
Substitution: Clofop can undergo substitution reactions, particularly at the phenoxy groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Clofop is similar to other phenoxy herbicides such as haloxyfop, fenoxaprop, and quizalofop. These compounds share a common mechanism of action but differ in their chemical structures and specific applications. Clofop is unique in its specific substitution pattern on the phenoxy rings, which influences its reactivity and environmental behavior .
Similar compounds include:
Haloxyfop: Used for controlling grass weeds in broadleaf crops.
Fenoxaprop: Effective against a wide range of grass weeds.
Quizalofop: Known for its high selectivity and effectiveness in controlling grass weeds.
Clofop’s uniqueness lies in its specific chemical structure, which affects its herbicidal activity and environmental persistence.
属性
IUPAC Name |
2-[4-(4-chlorophenoxy)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-10(15(17)18)19-12-6-8-14(9-7-12)20-13-4-2-11(16)3-5-13/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFAVVHPEZCASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949015 | |
| Record name | Clofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26129-32-8 | |
| Record name | Clofop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26129-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofop [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026129328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenofibric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOFOP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIH4IO8Q8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of clofop-isobutyl, and how does it affect susceptible plants?
A1: Clofop-isobutyl is a selective herbicide belonging to the aryloxyphenoxypropionate class. It works by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible gramineous (grassy) weed and crop species. [] ACCase is a key enzyme in lipid biosynthesis, responsible for the first step in fatty acid synthesis. By blocking this enzyme, clofop-isobutyl disrupts lipid production, which is essential for cell membrane formation and overall plant growth. [] This leads to the death of the plant.
Q2: How do different plant species exhibit resistance to clofop-isobutyl?
A2: Resistance to clofop-isobutyl can be attributed to differences in metabolic detoxification mechanisms employed by various plant species. For instance, wheat (Triticum aestivum L.) demonstrates resistance to both diclofop-methyl (structurally similar to clofop-isobutyl) and clofop-isobutyl. Conversely, oat (Avena sativa L.) displays susceptibility to diclofop-methyl but resistance to clofop-isobutyl, while corn (Zea mays L.) is susceptible to both compounds. [] Research indicates that resistant plants, such as wheat in the case of both herbicides and oat in the case of clofop-isobutyl, effectively detoxify the compound through aryl hydroxylation. [] This process involves the addition of a hydroxyl group to the chlorine-substituted phenyl ring of the herbicide molecule, resulting in the formation of a phenolic conjugate that is readily excreted by the plant. []
Q3: What makes aryl hydroxylation a crucial mechanism for clofop-isobutyl resistance?
A3: Aryl hydroxylation is a key detoxification mechanism in plants resistant to clofop-isobutyl. Resistant species like wheat exhibit low internal concentrations of clofop-isobutyl and its metabolites, including the parent ester, the free acid (clofop), and the ester conjugate. Conversely, these plants display high levels of free or bound phenolic conjugates, the product of aryl hydroxylation. [] This pattern highlights the ability of resistant plants to rapidly metabolize clofop-isobutyl into inactive forms through aryl hydroxylation, thereby minimizing its herbicidal effects.
Q4: How does the chemical structure of clofop-isobutyl relate to its selectivity for certain grass species?
A4: Research suggests that even minor modifications to the chemical structure of aryloxyphenoxypropionate herbicides can significantly impact their weed control spectrum. [] In the case of clofop-isobutyl, its specific structure, particularly the presence of a 4-phenoxy substituent on the phenoxy ring, plays a crucial role in its selectivity. This selectivity arises from the varying ability of different grass species to metabolize the compound, primarily through aryl hydroxylation. For instance, oat, while capable of hydroxylating the 4-chloro-substituted moiety present in clofop, exhibits limited ability to hydroxylate the 2,4-dichloro-substituted moiety found in diclofop-methyl. [] This difference in enzymatic affinity for the two closely related herbicides explains why oat is susceptible to diclofop-methyl but resistant to clofop-isobutyl.
Q5: Beyond weed control in cereals, are there other applications of clofop-isobutyl or related compounds?
A5: While clofop-isobutyl is primarily known for its herbicidal activity, research exploring CuI-catalyzed O-arylation reactions highlights the potential for synthesizing related compounds like 1-chloro-4-(4-methoxyphenoxy)benzene, a precursor to clofop. [] This suggests possible applications in organic synthesis and potentially other areas beyond its traditional use as a herbicide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


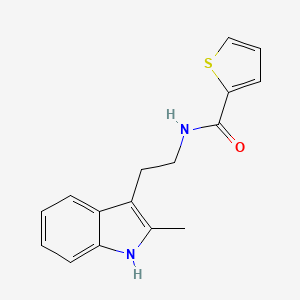
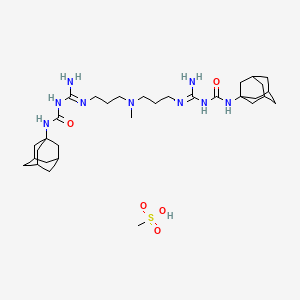

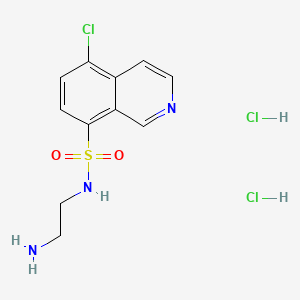
![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)
![(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate](/img/structure/B1669138.png)
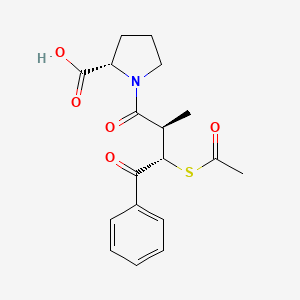
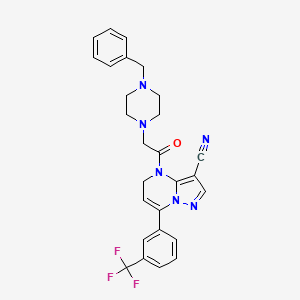

![[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate](/img/structure/B1669145.png)
